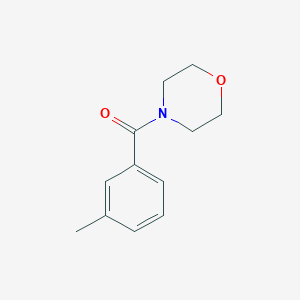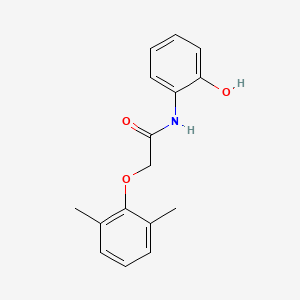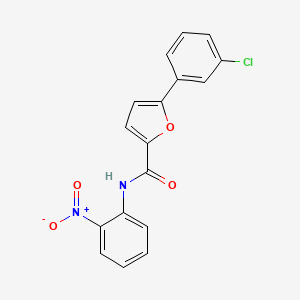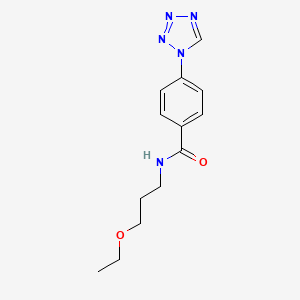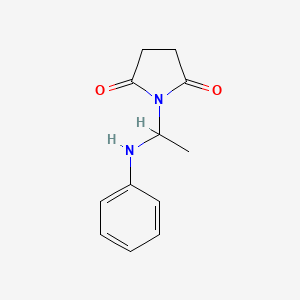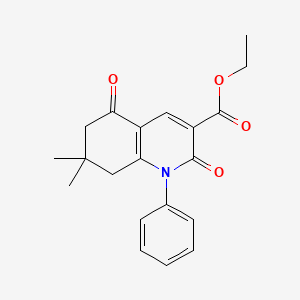
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, also known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For example, 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine may help to prevent the development of cancer and other diseases.
Biochemical and Physiological Effects:
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been found to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. Additionally, 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to have neuroprotective effects and may help to prevent the death of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have potent biological activity and may be useful in the development of new drugs. However, one limitation of using 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, it may be useful to investigate the potential of 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine in combination with other drugs for the treatment of various diseases. Finally, it may be useful to explore the potential of 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine as a diagnostic tool for the early detection of certain diseases.
Synthesemethoden
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine can be synthesized using a two-step process. The first step involves the synthesis of 4-(2-bromo-6-chloro-4-methylphenoxy)-1-butanamine, which can be achieved by reacting 2-bromo-6-chloro-4-methylphenol with 1-bromo-2-chloroethane in the presence of a base. The second step involves the reaction of 4-(2-bromo-6-chloro-4-methylphenoxy)-1-butanamine with 2-methoxyethylamine in the presence of a base to yield 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine.
Wissenschaftliche Forschungsanwendungen
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(2-bromo-6-chloro-4-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO2/c1-11-9-12(15)14(13(16)10-11)19-7-4-3-5-17-6-8-18-2/h9-10,17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSLSKIXKEPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCNCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
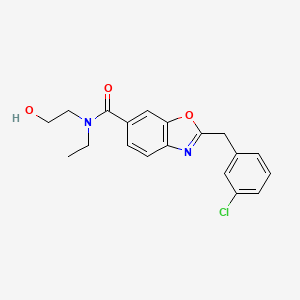
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
